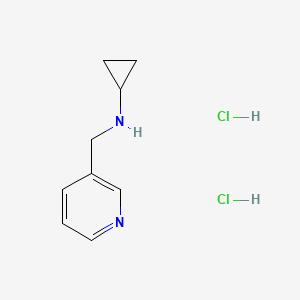

N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride

CAS No.: 1609395-59-6

Cat. No.: VC3093978

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609395-59-6 |

|---|---|

| Molecular Formula | C9H14Cl2N2 |

| Molecular Weight | 221.12 g/mol |

| IUPAC Name | N-(pyridin-3-ylmethyl)cyclopropanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-5-1)7-11-9-3-4-9;;/h1-2,5-6,9,11H,3-4,7H2;2*1H |

| Standard InChI Key | PKWXWIVFHYBUQF-UHFFFAOYSA-N |

| SMILES | C1CC1NCC2=CN=CC=C2.Cl.Cl |

| Canonical SMILES | C1CC1NCC2=CN=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride is classified as an organic heterocyclic compound with significant relevance in medicinal chemistry and pharmacology. The fundamental structure features a pyridine ring connected to a cyclopropanamine group, with the addition of two hydrochloride moieties to form the salt version of the parent compound. This structural arrangement contributes to its unique chemical reactivity and potential biological interactions. The compound belongs to the broader category of nitrogen-containing heterocycles due to the presence of the pyridine ring, while the cyclopropanamine structure classifies it as an amine derivative. This combination of structural elements creates a molecule with distinct chemical characteristics that make it valuable for various scientific applications and investigations.

Identification Parameters and Registry Information

The compound is registered with several identification parameters that facilitate its tracking and documentation in chemical databases and research literature. Its CAS registry number is documented as 1609395-59-6, which serves as its unique identifier in chemical substance databases . The molecular formula of the dihydrochloride salt is C9H12N2·2HCl, with a corresponding molecular weight of 221.13 g/mol . This differs significantly from the free base form (N-(3-pyridinylmethyl)cyclopropanamine), which has a CAS number of 183609-18-9 and a molecular weight of 148.21 g/mol . Additionally, the compound is indexed with the InChI key PKWXWIVFHYBUQF-UHFFFAOYSA-N, which provides a standardized digital representation of its chemical structure that can be used for computational chemistry and database searching . These identification parameters allow researchers to precisely reference and access information about this specific chemical entity across different platforms and research contexts.

Structural Features and Conformational Analysis

Synthesis and Chemical Properties

Synthetic Routes and Methodology

The synthesis of N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride typically involves multi-step chemical procedures that require precise reaction conditions and purification techniques. The general synthetic approach often begins with appropriate pyridine derivatives and cyclopropanamine compounds as key starting materials. One potential synthetic route involves the reductive amination between 3-pyridinecarboxaldehyde and cyclopropylamine, followed by conversion to the dihydrochloride salt through treatment with hydrogen chloride in an appropriate solvent. Alternative methods might employ nucleophilic substitution reactions between 3-(chloromethyl)pyridine and cyclopropylamine. The formation of the dihydrochloride salt is typically achieved in the final step to enhance stability and improve solubility characteristics of the compound. Each synthetic approach presents unique challenges related to yield optimization, stereoselectivity considerations, and purification protocols that researchers must address to obtain the compound with high purity for research applications.

Physicochemical Properties

N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride possesses distinct physicochemical properties that significantly influence its handling, storage, and application in research settings. As a dihydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form, which facilitates its use in aqueous biological systems and pharmaceutical formulations. The crystalline solid typically exhibits hygroscopic properties, requiring careful storage conditions to prevent moisture absorption. The presence of the pyridine ring contributes to its UV absorption profile, which can be utilized for analytical detection and quantification. The compound's acid-base behavior is influenced by the basic nitrogen atoms in both the pyridine ring and the cyclopropylamine moiety, resulting in characteristic pKa values that affect its ionization state under different pH conditions. These properties collectively determine the compound's behavior in various solvents, its stability profile, and its potential interactions with biological systems, making a thorough understanding of its physicochemical attributes essential for researchers working with this compound.

Chemical Reactivity and Transformations

The chemical reactivity of N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride is largely governed by the functional groups present in its structure, particularly the pyridine nitrogen and the secondary amine group. The compound can participate in several chemical transformations that leverage these reactive sites. The pyridine nitrogen can undergo protonation, alkylation, or coordinate with metal ions, while the secondary amine can engage in numerous reactions including acylation, alkylation, and formation of amide bonds. Additionally, the cyclopropane ring, known for its ring strain, can undergo ring-opening reactions under specific conditions, providing access to linear derivatives. These various reaction pathways make N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride valuable as a building block in the synthesis of more complex molecules with tailored properties. Understanding the reactivity profile of this compound enables chemists to design strategic modifications that can enhance or alter its biological activity, solubility, or other relevant properties for specific research applications.

Biological Activity and Pharmacological Profile

Receptor Interactions and Binding Mechanisms

N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride exhibits potential interactions with various biological receptors and binding sites, though specific targets are still being investigated. The compound's structural features, particularly the pyridine ring and the cyclopropanamine moiety, create a unique spatial arrangement that may facilitate specific binding interactions with protein targets. Current research suggests that the compound may function as an inhibitor or modulator of specific biological pathways, potentially interacting with enzyme active sites or receptor binding pockets. The presence of the pyridine nitrogen and the secondary amine group provides hydrogen bond acceptor and donor sites, respectively, which can establish key molecular recognition elements with target proteins. These structural attributes may allow the compound to mimic natural ligands or substrates, thereby interfering with normal biological processes. While detailed binding studies are still emerging, preliminary investigations indicate that the compound's mechanism of action likely involves its ability to form specific non-covalent interactions with target biomolecules, potentially altering their function or conformation in ways that could be therapeutically relevant.

Ion Channel Modulation

Studies indicate that N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride may exhibit activity against certain ion channels, which contributes to its potential pharmacological profile. The compound's ability to interact with ion channels could have significant implications for its effects on cellular excitability and signaling pathways. Ion channels represent important targets for various therapeutic agents, particularly those aimed at neurological, cardiovascular, and metabolic disorders. The specific ion channels affected by this compound are still being characterized, but preliminary research suggests it may influence voltage-gated or ligand-gated channels involved in neuronal signaling. The structural features of the compound, including its size, charge distribution, and conformational flexibility, likely determine its selectivity for specific ion channel subtypes. Understanding these interactions is crucial for elucidating the compound's potential therapeutic applications and possible side effect profiles. Further electrophysiological studies and binding assays are needed to fully characterize the compound's effects on different ion channel families and to determine the functional consequences of these interactions on cellular and tissue physiology.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of N-(3-Pyridinylmethyl)cyclopropanamine dihydrochloride and related compounds provide valuable insights into how specific structural features influence biological activity. The position of the nitrogen in the pyridine ring (3-position in this compound) appears to be critical for its interaction with biological targets. Modifications to this position or substitutions at different positions around the pyridine ring can significantly alter binding affinity and selectivity. Similarly, the cyclopropane ring introduces unique spatial constraints that may optimize the compound's fit into binding pockets of target proteins. The methylene bridge connecting the pyridine and cyclopropanamine moieties affects the conformational flexibility of the molecule, which in turn influences its ability to adopt optimal binding orientations. Understanding these structure-activity relationships can guide the rational design of analogs with improved potency, selectivity, or pharmacokinetic properties. Systematic modification of each structural element, followed by biological evaluation, can generate comprehensive SAR data that reveal which features are essential for activity and which can be modified to enhance specific properties. This approach is fundamental to medicinal chemistry efforts aimed at optimizing lead compounds for therapeutic development.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume